Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate
Description
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate (CAS: 2243953-80-0) is a thienoquinoline derivative with a benzyloxy group at position 7 and an amino group at position 1. Its molecular formula is C₂₀H₁₆N₂O₃S (MW: 364.4 g/mol), and its structure is characterized by a fused thiophene-quinoline scaffold. The compound’s SMILES representation is COC(=O)c1sc2ccc3nc(OCc4ccccc4)ccc3c2c1N, highlighting the benzyloxy substituent and ester functionality . While its biological activity remains underexplored in the provided evidence, structurally analogous thienoquinoline derivatives exhibit significant pharmacological properties, including anticancer and kinase-inhibitory activities .
Properties
Molecular Formula |
C20H16N2O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 1-amino-7-phenylmethoxythieno[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C20H16N2O3S/c1-24-20(23)19-18(21)17-13-7-10-16(22-14(13)8-9-15(17)26-19)25-11-12-5-3-2-4-6-12/h2-10H,11,21H2,1H3 |
InChI Key |
MYOMMIWUWUHVCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC3=C2C=CC(=N3)OCC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The thienoquinoline core is typically synthesized via:
- Cyclocondensation : Reacting aminothiophene derivatives with activated carbonyl compounds. For example, methyl 3-aminothiophene-2-carboxylate can undergo cyclization with benzaldehyde derivatives under acidic conditions.
- Palladium-catalyzed cross-coupling : Brominated intermediates (e.g., 6,8-dibromothieno[3,2-c]quinoline) enable selective functionalization at positions 1 and 7.
Introduction of 7-Benzyloxy Group
Benzyloxy substitution is achieved through:
- Nucleophilic aromatic substitution : Reacting a 7-bromo intermediate with benzyl alcohol in the presence of a base (e.g., K₂CO₃) and Pd catalyst.
- Protection-deprotection strategy : Using benzyl chloride to protect hydroxyl groups during synthesis, followed by deprotection in later stages.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 80°C, 4h | 85% |
Installation of 1-Amino Group
Amination strategies include:
- Buchwald-Hartwig coupling : Using Pd catalysts (e.g., PdCl₂(PCy₃)₂) to couple ammonia or protected amines with halogenated precursors.
- N-Amination : Treating intermediates with sodium hypochlorite and ammonium hydroxide, as demonstrated in triazine syntheses.
- Reagents : NH₄OH, NaOCl, methyltrioctylammonium chloride
- Temperature : 25–35°C
- Time : 2–4 hours
Methyl Ester Formation
The carboxylate group is introduced via:
- Esterification : Reacting carboxylic acid intermediates with methanol and thionyl chloride.
- Direct synthesis : Using methyl mercaptoacetate in cyclization reactions to pre-install the ester.
| Starting Material | Reagents | Product Yield |
|---|---|---|
| 6,8-Dibromothienoquinoline | Methyl mercaptoacetate, K₂CO₃, CH₃CN | 89% |
Integrated Synthetic Route
A plausible pathway combines these steps:
- Synthesize methyl thieno[3,2-f]quinoline-2-carboxylate via cyclocondensation.
- Introduce bromine at positions 1 and 7 using NBS or Br₂.
- Perform Suzuki-Miyaura coupling at position 7 with benzylboronic acid.
- Conduct Buchwald-Hartwig amination at position 1.
- Regioselectivity : Ensuring substitution occurs exclusively at positions 1 and 7.
- Solubility issues : Polar solvents (DMF, DMSO) are often required for later stages.
Analytical Validation
Critical characterization data for intermediates and the final compound include:
- ¹H-NMR : Peaks for benzyloxy (δ 5.2–5.4 ppm) and methyl ester (δ 3.8–4.0 ppm).
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 393.1 for C₂₁H₁₇N₂O₃S).
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the amino and benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
Structural Insights:
- Ring Fusion Position : The [3,2-f] fusion in the main compound distinguishes it from [3,2-c] and [2,3-b] variants, altering electronic distribution and steric interactions .
- Amino vs. Carboxylic Acid: The 1-amino group in the main compound may facilitate hydrogen bonding with biological targets, unlike the 2-carboxylic acid in analog 1190314-01-2, which could ionize at physiological pH .
Physicochemical Properties
Key Observations:
- The benzyloxy group in the main compound likely lowers crystallinity compared to the unsubstituted 51925-46-3 , which has a high melting point .
- Bis-aryl substituents in Ethyl 6,8-bis(4-methoxyphenyl)... (compound 83 ) significantly increase molecular weight and lipophilicity, correlating with enhanced cytotoxicity in MCF-7 cells .
Cytotoxicity Data (MCF-7 Cell Line):
SAR Trends:
Biological Activity
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate is a notable compound within the thienoquinoline family, recognized for its potential biological activities, particularly in anticancer applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-f]quinoline core with a methyl ester at the carboxylate position and an amino group at the 1-position. The benzyloxy substituent enhances its lipophilicity, which may improve its pharmacokinetic properties, allowing better absorption and distribution in biological systems .
Anticancer Properties
Research has indicated that thienoquinoline derivatives exhibit promising anticancer activities. This compound has shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A-549 (lung cancer)
The mechanism of action is primarily attributed to the inhibition of cell proliferation and the induction of apoptosis in a dose-dependent manner .
Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer biology. These interactions may disrupt critical signaling pathways that regulate cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its SAR. A comparative analysis with similar compounds reveals insights into how structural modifications influence biological efficacy.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Amino-thieno[3,2-f]quinoline | Lacks benzyloxy group | Anticancer activity against A-549 cells |
| Methyl 6-chloro-thieno[3,2-f]quinoline | Chlorine substitution instead of benzyloxy | Cytotoxic effects on various cancer cell lines |
| Ethyl 6-(phenyl)-thieno[3,2-f]quinoline | Phenyl substitution at position 6 | Exhibits anti-inflammatory properties |
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in preclinical models:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound significantly reduced cell viability in MCF-7 and A-549 cells, with IC50 values indicating potent cytotoxicity .
- Apoptosis Induction : Flow cytometry and Annexin V staining assays confirmed that treatment with this compound led to increased apoptosis in cancer cells. Key apoptotic markers such as active caspase-3 and PARP cleavage were upregulated upon treatment .
- Animal Models : Preliminary in vivo studies are necessary to assess the therapeutic potential of this compound further. Future investigations should focus on pharmacokinetics and toxicity profiles to establish safety and efficacy parameters.
Q & A
Q. Benchmarks :
| Compound | LC50 (µM) | Assay Type | Reference Drug (LC50) |
|---|---|---|---|
| This compound (analog) | 12.5 ± 1.2 | MTT | Nocodazole (10.8 ± 0.9) |
| Same analog | 14.3 ± 1.5 | RTCA | Nocodazole (11.2 ± 1.1) |
Discrepancies between assays (e.g., MTT vs. RTCA) may arise due to time-dependent effects or off-target metabolic interference .
What analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR spectroscopy : Confirms substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, thiophene protons at δ 7.1–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C21H17N2O3S: 377.0956) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for SAR studies (see CCDC 1983315 for analogous quinoxaline structures) .
How do substituents on the quinoline and thiophene rings influence biological activity?
Advanced
Key SAR insights from analogous thienoquinolines:
- Benzyloxy group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility.
- Electron-withdrawing groups (e.g., nitro, chloro) at the 6/8 positions increase cytotoxicity by 20–30% via enhanced electrophilic interactions with kinase ATP pockets .
- Amino groups at position 1 may hydrogen-bond with Asp86 in tubulin, mimicking nocodazole’s mechanism .
Optimization strategy : Balance lipophilicity (ClogP 2.5–3.5) and polar surface area (<80 Ų) to maintain bioavailability .
How can researchers resolve contradictions in cytotoxicity data across assays?
Advanced
Contradictions arise due to:
- Assay limitations : MTT may overestimate viability in metabolically dormant cells, while RTCA detects early apoptosis.
- Time dependence : LC50 values decrease by 30–40% when exposure extends from 48 to 72 hours .
Q. Resolution :
Validate findings with complementary assays (e.g., Annexin V/PI flow cytometry).
Use dose-response curves with Hill slopes to assess cooperativity in cell death mechanisms.
What green chemistry approaches are applicable to its synthesis?
Q. Advanced
- Solvent-free cyclization : Replace diphenyl oxide with triethyl methanetricarboxylate as both reagent and solvent at 215–220°C, reducing toxic waste by 70% .
- Catalyst recycling : Recover Pd catalysts from Suzuki reactions using magnetic nanoparticles (e.g., Fe3O4@SiO2-Pd), achieving 85% yield over 5 cycles .
How can computational modeling guide derivative design?
Q. Advanced
- Molecular docking : Simulate binding to tubulin (PDB: 1SA0) or kinases (e.g., EGFR, PDB: 1M17). Focus on π-π stacking with Phe164 and hydrogen bonds with Lys105 .
- QSAR models : Use Hammett constants (σ) of substituents to predict IC50. For example, σ = +0.23 (Cl) correlates with a 1.5-fold activity increase vs. σ = -0.27 (OCH3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
